molecular formula C15H22ClNO2 B1255584 Isomolpan hydrochloride CAS No. 100745-12-8

Isomolpan hydrochloride

Cat. No.: B1255584
CAS No.: 100745-12-8
M. Wt: 283.79 g/mol
InChI Key: JFSZKRWNAVLJHH-QMDUSEKHSA-N
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Description

Isomolpan hydrochloride is a chemical compound known for its role as a dopamine receptor D2 agonist . It has a molecular formula of C15H22ClNO2 and a molecular weight of 283.79 g/mol . This compound is primarily used in scientific research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isomolpan hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining high standards of quality control. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isomolpan hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

Isomolpan hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Isomolpan hydrochloride exerts its effects by acting as an agonist at dopamine receptor D2. This interaction leads to the activation of specific signaling pathways that modulate neurotransmitter release and neuronal activity. The compound’s mechanism of action involves binding to the receptor and inducing conformational changes that trigger downstream effects, ultimately influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isomolpan hydrochloride is unique due to its specific binding affinity and selectivity for dopamine receptor D2. This property makes it a valuable tool in research focused on understanding dopamine-related pathways and developing targeted therapies. Compared to similar compounds, this compound may offer distinct advantages in terms of efficacy and specificity .

Properties

CAS No.

100745-12-8

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

(4aS,10bR)-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-3-4-12-13-9-11(17)5-6-15(13)18-10-14(12)16;/h5-6,9,12,14,17H,2-4,7-8,10H2,1H3;1H/t12-,14-;/m1./s1

InChI Key

JFSZKRWNAVLJHH-QMDUSEKHSA-N

SMILES

CCCN1CCCC2C1COC3=C2C=C(C=C3)O.Cl

Isomeric SMILES

CCCN1CCC[C@H]2[C@H]1COC3=C2C=C(C=C3)O.Cl

Canonical SMILES

CCCN1CCCC2C1COC3=C2C=C(C=C3)O.Cl

Synonyms

1,3,4,4a,5,10b-hexahydro-4-propyl-2H-1-benzopyrano(3,4-b)pyridin-9-ol
CGS 15855A
CGS 15855A, (trans(+))-isomer
CGS 15855A, (trans(-))-isomer
CGS-15855-A
CGS-15855A

Origin of Product

United States

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